![molecular formula C21H20O5 B1249937 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one](/img/structure/B1249937.png)
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one
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Overview
Description
(1E,4E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is a diarylheptanoid.
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one is a natural product found in Curcuma longa with data available.
Scientific Research Applications
Alzheimer's Disease Research
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, isolated from Curcuma longa, has been studied for its protective effects against beta-amyloid insult, suggesting potential applications in Alzheimer's disease research. This compound effectively protected PC12 cells from beta-amyloid insult, indicating its relevance in neurodegenerative disease studies (Park & Kim, 2002).
Antitumor Activity
Research has shown that certain curcumin analogs, including variants of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, exhibit potent antiandrogenic activities. These compounds have shown promise in inhibiting the growth of prostate cancer cells, suggesting their potential as anti-prostate cancer agents (Ohtsu et al., 2002).
Antioxidant Properties
Several studies have investigated the antioxidant properties of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one and related compounds. These studies have found that these compounds possess significant antioxidant activities, which could be beneficial in various biomedical applications (Zhou et al., 2007).
Crystal Structure Analysis
The crystal structure of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one has been analyzed, providing insights into its molecular packing and hydrogen bonding interactions. Such studies are crucial for understanding the chemical and physical properties of the compound (Parameswari et al., 2012).
Neuroprotective Activity
Research on curcumin analogs, including 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, has indicated their potential in protecting against glutamate-induced neuronal cell death. This suggests their usefulness in studies related to neurodegenerative disorders (Jirásek et al., 2014).
Amyloid Plaque Imaging
Compounds derived from 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one have been studied for their binding affinity to beta-amyloid aggregates, showing promise for use in amyloid plaque imaging in Alzheimer's disease (Ryu et al., 2006).
Free Radical-Induced Oxidative Haemolysis Protection
Research has also shown that curcumin and its analogs, including 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, can effectively inhibit free radical-induced oxidative haemolysis of red blood cells. This highlights their potential as antioxidants in biomedical research (Deng et al., 2006).
properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1E,4E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C21H20O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-14,23-24H,1-2H3/b5-3+,6-4+,10-7+ |
InChI Key |
JUDCTVXWYFNGQQ-FQXJPFFWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
synonyms |
1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one ASC-J9 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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